(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid
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Overview
Description
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 1-bromodecane.
Etherification: 4-hydroxybenzaldehyde reacts with 1-bromodecane in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzaldehyde.
Knoevenagel Condensation: The 4-(decyloxy)benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base like piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid or alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propanoic acid or alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(decyloxy)phenyl]-2-propenoic acid: The E-isomer of the compound, differing in the spatial arrangement around the double bond.
4-(decyloxy)benzoic acid: Lacks the propenoic acid moiety but shares the decyloxyphenyl structure.
3-[4-(decyloxy)phenyl]propanoic acid: Similar structure but with a saturated propanoic acid moiety instead of the unsaturated propenoic acid.
Uniqueness
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its E-isomer or other similar compounds.
Properties
IUPAC Name |
(Z)-3-(4-decoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-2-3-4-5-6-7-8-9-16-22-18-13-10-17(11-14-18)12-15-19(20)21/h10-15H,2-9,16H2,1H3,(H,20,21)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCYHGEBPWDTJ-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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